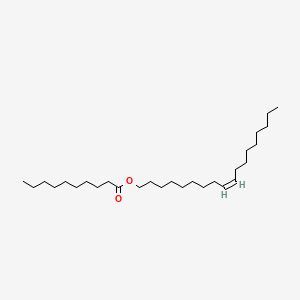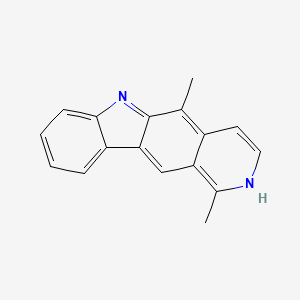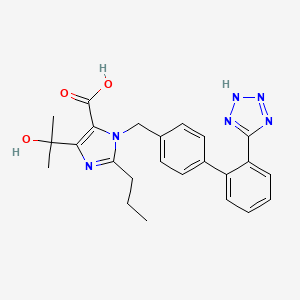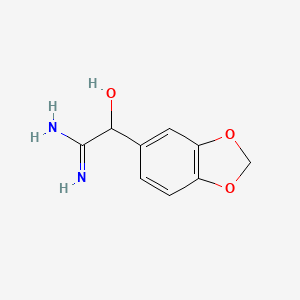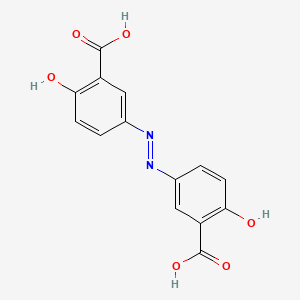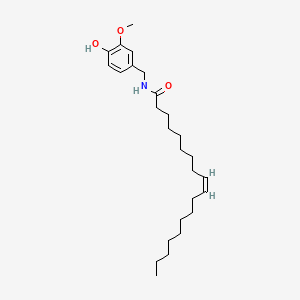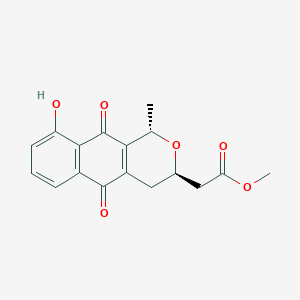
2-(3,5-Dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML 10375 is a synthetic organic compound known for its role as an antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4 receptor). This receptor is involved in various physiological processes, including gastrointestinal motility and cardiac function. ML 10375 has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 10375 involves several key steps. The starting material, 4-amino-5-chloro-2-methoxybenzoic acid, is reacted with 1,2-dibromoethane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to form a bromoethyl ester. This intermediate is then condensed with a mixture of cis and trans 3,5-dimethylpiperidines. The resulting mixture of amines is separated by column chromatography to yield the target cis compound .
Industrial Production Methods
Industrial production of ML 10375 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
ML 10375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert ML 10375 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of ML 10375 .
Scientific Research Applications
ML 10375 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT4 receptor antagonists.
Biology: The compound is employed in research on gastrointestinal motility and cardiac function.
Medicine: ML 10375 is investigated for its potential therapeutic effects in treating disorders related to the 5-HT4 receptor.
Industry: The compound is used in the development of new pharmaceuticals targeting the 5-HT4 receptor
Mechanism of Action
ML 10375 exerts its effects by binding to the 5-HT4 receptor and blocking its activity. This antagonistic action prevents the receptor from interacting with its natural ligand, serotonin. The inhibition of the 5-HT4 receptor can modulate various physiological processes, including gastrointestinal motility and cardiac function. The molecular targets and pathways involved in this mechanism include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of ion channel activity .
Comparison with Similar Compounds
Similar Compounds
GR 113808: Another 5-HT4 receptor antagonist with similar pharmacological properties.
SB 207266: A selective 5-HT4 receptor antagonist used in research studies.
RS 39604: Known for its high affinity for the 5-HT4 receptor.
Uniqueness of ML 10375
ML 10375 is unique due to its specific binding affinity and selectivity for the 5-HT4 receptor. This makes it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure and pharmacokinetic properties differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H25ClN2O3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C17H25ClN2O3/c1-11-6-12(2)10-20(9-11)4-5-23-17(21)13-7-14(18)15(19)8-16(13)22-3/h7-8,11-12H,4-6,9-10,19H2,1-3H3 |
InChI Key |
BUEFUOFMOXJXAR-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CCOC(=O)C2=CC(=C(C=C2OC)N)Cl)C |
Canonical SMILES |
CC1CC(CN(C1)CCOC(=O)C2=CC(=C(C=C2OC)N)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3,5-dimethylpiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate ML 10375 ML-10375 ML10375 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


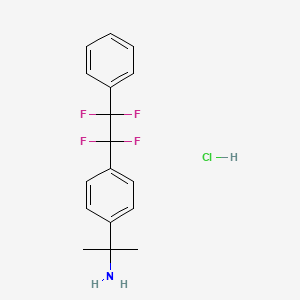
![Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)](/img/structure/B1677256.png)
![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)
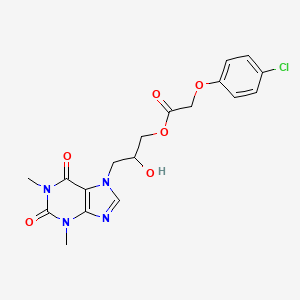
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
